methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
CAS No.: 1055070-43-3
Cat. No.: VC3007744
Molecular Formula: C13H8F3N3O2
Molecular Weight: 295.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1055070-43-3 |
|---|---|
| Molecular Formula | C13H8F3N3O2 |
| Molecular Weight | 295.22 g/mol |
| IUPAC Name | methyl 2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H8F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,1H3 |
| Standard InChI Key | IDUMNPQKQXJWHP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F |
Introduction
Chemical Structure and Identification
Structural Characteristics
Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate features several key structural elements that define its chemical identity:
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A central 1H-pyrazole heterocyclic core
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A 3-cyanophenyl substituent at the N1 position of the pyrazole ring
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A trifluoromethyl (CF₃) group at the C3 position
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A methyl carboxylate (COOCH₃) group at the C5 position
The compound belongs to the class of substituted pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific arrangement of substituents creates a molecule with multiple functional groups that contribute to its chemical behavior and potential applications.
The SMILES notation for this compound is: COC(=O)C1=CC(=NN1C1=CC=CC(=C1)C#N)C(F)(F)F
Physical and Chemical Properties
The physical and chemical properties of methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate provide important information for its handling, storage, and potential applications. The available data on this compound is summarized in Table 1.
Table 1: Physical and Chemical Properties of Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
| Property | Value |
|---|---|
| CAS Number | 1055070-43-3 |
| Molecular Formula | C₁₃H₈F₃N₃O₂ |
| Molecular Weight | 295.22 g/mol |
| Storage Conditions | 2-8°C |
| Purity (Commercial) | 95% |
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The trifluoromethyl group enhances metabolic stability and lipophilicity
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The cyano group serves as a hydrogen bond acceptor and can undergo various transformations
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The methyl carboxylate function is susceptible to hydrolysis and other nucleophilic reactions
Relationship to Acid Form
Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is the methyl ester of the corresponding carboxylic acid, 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 209917-93-1). The acid form has been more extensively documented in chemical databases with the following properties:
The structural relationship between these two compounds is significant for understanding potential synthetic routes and chemical transformations, as the ester can be readily converted to the acid through hydrolysis, and the acid can be esterified to form the methyl ester.
Synthesis Methods
General Synthetic Approaches for Functionalized Pyrazoles
The synthesis of substituted pyrazoles with trifluoromethyl groups has been documented in the literature. These approaches can be adapted for the preparation of methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
Based on available research, several synthetic routes are viable for the preparation of trifluoromethyl-substituted pyrazoles:
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One-step procedures starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which can lead to regioisomeric mixtures that require separation
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Lithiation-based methods that allow for the introduction of functional groups at specific positions of the pyrazole scaffold
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Bromination of pyrazole intermediates followed by functional group introduction via metal-halogen exchange reactions
These methods can be adapted to incorporate the specific substituents required for the target molecule, including the 3-cyanophenyl group, trifluoromethyl moiety, and carboxylate function.
Specific Synthesis Routes
For the specific synthesis of methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, two primary routes can be considered:
Route 1: Esterification of the corresponding acid
The methyl ester can be prepared from 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid through standard esterification procedures. This approach would involve:
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Reaction of the carboxylic acid with methanol under acidic conditions
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Alternative methods using reagents such as thionyl chloride followed by methanol
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Other esterification reagents such as trimethylsilyldiazomethane or dimethyl sulfate with a suitable base
Route 2: Direct pyrazole formation with appropriate precursors
This approach would involve the formation of the pyrazole ring with the required substituents already in place:
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Reaction of a suitable 1,3-dicarbonyl compound containing a trifluoromethyl group with 3-cyanophenylhydrazine
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Cyclization to form the pyrazole ring with the methyl carboxylate function incorporated during the cyclization process
The challenge in this approach lies in controlling regioselectivity, as pyrazole formation can often lead to isomeric mixtures that require separation techniques for purification .
Chemical Reactivity and Transformations
Hydrolysis Reactions
A significant reaction of methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is the hydrolysis of the methyl ester to form the corresponding carboxylic acid. This transformation can be achieved under basic or acidic conditions:
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Basic hydrolysis: Treatment with aqueous sodium or potassium hydroxide, followed by acidification
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Acidic hydrolysis: Heating with aqueous mineral acids
The hydrolysis of related pyrazole carboxylic esters has been documented in patents, although challenges in isolation have been noted due to the high water solubility of the resulting acid products . This suggests that specialized isolation procedures might be necessary when converting the methyl ester to its acid form.
| Functional Group | Potential Transformations |
|---|---|
| Methyl Carboxylate | - Hydrolysis to carboxylic acid - Transesterification to other esters - Reduction to alcohol - Amidation to form carboxamides |
| Cyano Group | - Hydrolysis to amide or carboxylic acid - Reduction to primary amine - Conversion to tetrazole via [3+2] cycloaddition |
| Pyrazole Ring | - C-H activation at C4 position - Electrophilic substitution reactions - Coordination with metals through nitrogen atoms |
| Trifluoromethyl Group | - Generally stable under most conditions - Potential defluorination under specific conditions |
The presence of electron-withdrawing groups (CF₃, CN, COOCH₃) makes the compound electron-deficient, influencing its reactivity in nucleophilic and electrophilic reactions. This electronic character can be exploited in the design of synthetic routes to more complex molecules.
Applications and Significance
Synthetic Utility
The compound's value as a synthetic intermediate stems from its multiple functional groups that can undergo selective transformations:
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The methyl ester group can be modified to create various derivatives including amides, alcohols, and other esters
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The cyano group provides a handle for the introduction of additional functionality
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The trifluoromethyl group imparts unique properties to the molecule while remaining relatively stable under most reaction conditions
These characteristics make methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate a versatile building block for the construction of more complex molecular architectures with potential applications in various fields.
| Commercial Aspect | Details |
|---|---|
| Supplier | ChemShuttle |
| Catalog Number | 104772 |
| Price | $4,800.00 |
| Availability | In stock (as of April 7, 2025) |
| Purity | 95% |
The relatively high price point ($4,800.00) indicates that this is a specialty chemical primarily intended for research purposes rather than large-scale applications . This price reflects the complexity of the synthesis and purification processes required to produce this compound with high purity.
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